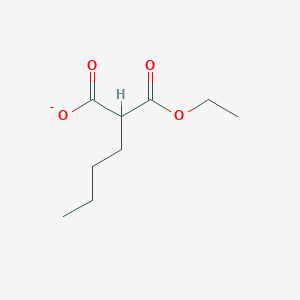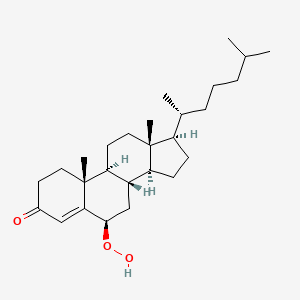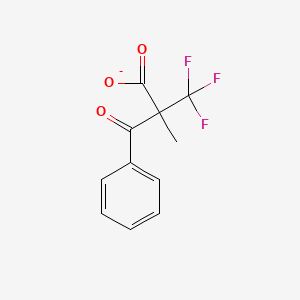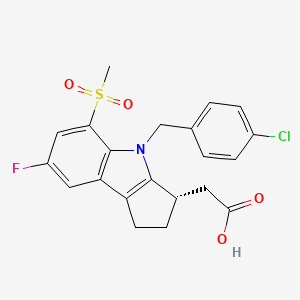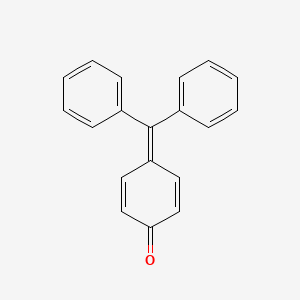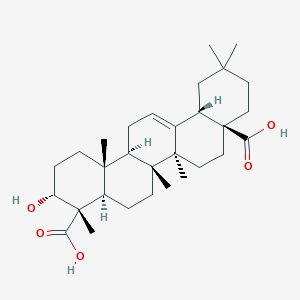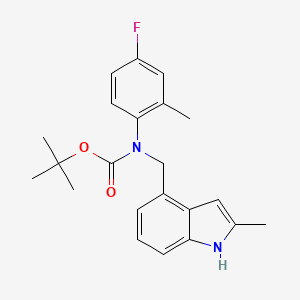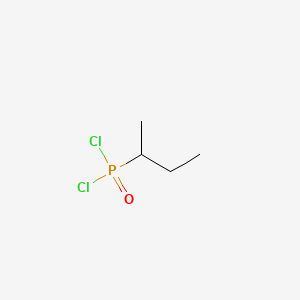
N-Ethyl-N-methylaniline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methylaniline N-oxide is an organic compound that belongs to the class of N-oxides It is derived from N-ethyl-N-methylaniline, which is a substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylaniline N-oxide typically involves the oxidation of N-Ethyl-N-methylaniline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methylaniline N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: N-Ethyl-N-methylaniline.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-methylaniline N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methylaniline N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the modulation of enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: A related compound with similar chemical properties but without the N-oxide group.
N-Ethylaniline: Another related compound that lacks the N-oxide group but has similar structural features.
N,N-Dimethylaniline: A compound with two methyl groups attached to the nitrogen atom, differing in its reactivity and applications.
Uniqueness
N-Ethyl-N-methylaniline N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
825-19-4 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-ethyl-N-methylbenzeneamine oxide |
InChI |
InChI=1S/C9H13NO/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
FZKGPQBBQCVJBP-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


